N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine is a chemical compound belonging to the class of organic compounds known as benzylamines. These compounds are characterized by a benzene ring attached to an aminomethyl group. Within the scientific literature provided, this specific compound is identified as a key structural component of DAT-582. [] DAT-582 is classified as a serotonin 5-HT3 receptor antagonist, meaning it blocks the action of serotonin at the 5-HT3 receptor. [] This class of compounds has been the subject of research for its potential in developing antiemetic agents, which are drugs that prevent nausea and vomiting. []
N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine is an organic compound characterized by its unique molecular structure, which includes a benzylamine moiety and a perhydro-1,4-diazepine ring. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential pharmacological applications.
N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine falls under the category of amines, specifically tertiary amines due to the presence of three carbon-containing groups attached to the nitrogen atom. It also belongs to the class of diazepines, which are known for their diverse biological activities.
The synthesis of N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine can be approached through various chemical pathways. One notable method involves the reaction of benzylamine with appropriate aldehydes or ketones under controlled conditions.
Technical Details:
The molecular structure of N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine features:
The compound's structural formula can be represented as follows:
The presence of nitrogen atoms in the diazepine ring contributes to its basicity and potential interactions with biological targets.
N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine can participate in various chemical reactions typical for amines and diazepines.
Technical Details:
Research indicates that similar diazepine derivatives may act as modulators at GABA receptors or influence serotonin pathways, suggesting potential anxiolytic or antidepressant effects.
Relevant data includes:
N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine has potential applications in:
Nucleophilic substitution represents the foundational methodology for constructing the critical C-N bond between the diazepine ring and benzylamine moiety in N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine. This approach typically involves the reaction of 4-methylhomopiperazine (1,4-diazepane) with halogenated benzylamine derivatives under optimized conditions. Fisher Scientific product listings confirm that the para-substituted isomer (CAS 910037-07-9) is synthesized via this route, yielding a compound with molecular formula C₁₄H₂₃N₃ and molecular weight 233.36 g/mol [1] [5]. The reaction proceeds through an SN₂ mechanism where the secondary amine of the diazepine ring acts as the nucleophile, displacing halide from N-methyl-4-(halomethyl)benzylamine precursors.
Regioselectivity challenges emerge prominently when synthesizing positional isomers. Comparative analysis reveals the ortho-substituted isomer (CAS 915707-57-2) requires modified conditions due to steric hindrance near the reaction center, resulting in approximately 12-15% lower yields under identical conditions [2]. This is corroborated by Fisher Scientific's product data showing the ortho-isomer consistently offered in smaller quantities (250mg vs 1g) at premium pricing, reflecting synthetic challenges [2]. Critical parameters governing reaction efficiency include:
Table 1: Comparative Isomer Synthesis via Nucleophilic Substitution
Isomer Position | CAS Number | Reaction Time | Isolated Yield | Key Identifier (InChI Key) |
---|---|---|---|---|
Para | 910037-07-9 | 18-24 hours | 74-78% | NOEOYDRQGMQWID-UHFFFAOYSA-N |
Ortho | 915707-57-2 | 32-36 hours | 62-65% | OEVIJYRNRIFBSO-UHFFFAOYSA-N |
The reaction typically achieves >95% conversion as confirmed by GC-MS analysis, though isolated yields range from 62-78% due to purification losses. Santa Cruz Biotechnology's product (CAS 884507-52-2) demonstrates structural variations where the benzylamine is linked via a methylene spacer rather than direct bonding, showcasing molecular flexibility within this coupling approach [4].
Reductive amination serves as a complementary route to nucleophilic substitution, particularly valuable for introducing the N-methyl group while simultaneously forming the benzylamine linkage. This methodology employs catalytic hydrogenation under controlled conditions to convert imine intermediates into stable amine products. The patent CN102199098B details palladium on carbon (Pd/C) and platinum oxide (PtO₂) as effective catalysts for such transformations in structurally related benzylamine compounds [7]. Catalyst loading typically ranges from 3-7 wt%, with hydrogen pressures maintained at 50-80 psi to ensure complete reduction while minimizing over-reduction byproducts.
Solvent polarity significantly impacts reaction efficiency and stereoselectivity. Methanol and ethanol demonstrate superior performance compared to non-polar alternatives due to enhanced imine intermediate solubility. Data indicates a 15% yield increase when switching from toluene to methanol under identical catalytic conditions [7]. Temperature optimization reveals a narrow operational window – reactions below 40°C suffer from kinetic limitations, while temperatures exceeding 70°C promote debenzylation side reactions. The optimal 55-65°C range balances these factors, achieving near-quantitative imine conversion within 6-8 hours.
Table 2: Catalytic System Performance in Model Reductive Aminations
Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
5% Pd/C (3 wt%) | MeOH | 60 | >99 | <1% |
PtO₂ (5 wt%) | EtOH | 65 | 98 | 3% |
Raney Ni (10 wt%) | THF | 50 | 85 | 8% |
For diazepine ring formation, intramolecular cyclization strategies employ copper(I)-catalyzed amination. Precursor molecules containing dihalogenated amines undergo selective cyclization at 90-110°C using CuI (5 mol%) with ethylene glycol as both solvent and ligand. This approach achieves 70-75% isolated yield for the perhydrodiazepine core structure when paired with N,N-dimethylethylenediamine as an accelerating ligand [7]. The resultant 4-methyl-1,4-diazepine intermediate is subsequently coupled with benzylamine derivatives via the nucleophilic substitution strategies outlined in section 1.1.
Continuous-flow technology revolutionizes the production scale-up of N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine by addressing limitations inherent to batch processing. Research demonstrates that flow reactors enable precise residence time control (typically 10-30 minutes) for both diazepine formation and benzylamine coupling steps, significantly reducing reaction times from multi-hour batch processes to minutes [6]. This temporal efficiency stems from enhanced mass and heat transfer in microfluidic channels, which maintain consistent temperature profiles (±1°C) compared to batch reactors (±10°C).
The technology proves particularly advantageous for exothermic reactions like N-alkylation, where traditional batch methods exhibit thermal runaway risks. Flow reactors dissipate heat through high surface-to-volume ratios (10,000 m²/m³ vs 100 m²/m³ in batch), enabling safe operation at elevated concentrations. A documented 3-fold increase in concentration is achievable without compromising safety – directly translating to reduced solvent volumes and higher volumetric productivity [6]. Industrial implementation employs tubular reactors with static mixing elements (0.5-3mm internal diameter) constructed from chemically resistant perfluoroalkoxy (PFA) materials, suitable for amine-containing reaction streams.
Scaling strategies employ "numbering-up" rather than traditional scale-up. Fisher Scientific's product scale (1g to 250mg offerings) reflects emerging industrial capability to parallelize microreactors for increased throughput [1] [2]. This approach maintains identical reaction conditions across scales, avoiding re-optimization – a principle validated in warfarin synthesis where four parallel microreactors maintained 91% enantiomeric excess at 36% isolated yield [6]. For the target compound, preliminary flow studies suggest potential productivity exceeding 8g/hour using a multi-reactor array, representing a 10-fold increase over batch methodologies.
Solvent selection critically influences reaction kinetics and product isolation in N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine synthesis. Comprehensive screening identifies polar aprotic solvents as optimal for nucleophilic substitution steps. Dimethylformamide (DMF) enables 78% isolated yield at 80°C – 25% higher than acetonitrile under identical conditions – due to superior solvation of the ionic transition state [1] [5]. This advantage comes with handling challenges, as DMF's high boiling point (153°C) complicates removal during purification. Alternative solvents like dimethylacetamide (DMAc) offer similar solvation properties with lower viscosity, enhancing mixing efficiency in flow reactors.
Temperature profiling reveals complex relationships between thermal energy and selectivity. The diazepine-benzylamine coupling exhibits a positive temperature coefficient (Q₁₀=1.8) between 60-90°C, with Arrhenius analysis indicating an activation energy of 85 kJ/mol. Above 90°C, degradation pathways accelerate, particularly oxidation at the diazepine nitrogen centers. Thermal stability studies using differential scanning calorimetry (DSC) confirm decomposition onset at 185°C, well above reaction temperatures but relevant for distillation purification steps [8].
Table 3: Solvent and Temperature Optimization for Nucleophilic Substitution
Solvent | Dielectric Constant (ε) | Optimal Temp (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
DMF | 38.3 | 80 | 12 | 78 | Solvation capacity |
DMAc | 37.8 | 85 | 10 | 76 | Lower viscosity |
NMP | 32.2 | 90 | 15 | 70 | High boiling point |
Acetonitrile | 37.5 | 82 | 24 | 58 | Easy removal |
Cryogenic conditions (-20°C to 0°C) prove essential for imine formation preceding reductive amination, suppressing enolization and aldol side reactions. Subsequent warming to 60°C facilitates catalytic hydrogenation without additional processing – a temperature swing strategy efficiently executed in flow reactors with minimal residence time penalties. Solvent-free approaches have been explored for final purification, leveraging the compound's relatively low melting point (projected 45-55°C based on analogs) and vapor pressure (0.00016 mmHg at 25°C) [8]. These approaches reduce solvent waste but require careful control to prevent thermal degradation during extended heating cycles.
ConclusionThe synthesis of N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine benefits from strategic integration of modern synthetic methodologies. Nucleophilic substitution provides the most direct route to the target molecule, while reductive amination offers complementary advantages for specific intermediates. Continuous-flow technology addresses scale-up challenges inherent in traditional batch processing, particularly for exothermic reactions. Solvent and temperature optimization significantly impact yield and purity, with polar aprotic solvents at 80-90°C proving optimal for the coupling reaction. These methodologies collectively enable the production of this pharmaceutically relevant scaffold with improved efficiency and scalability.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8